molecular formula C4H4F3N3O2S B13505196 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B13505196
M. Wt: 215.16 g/mol
InChI Key: ROZLMIHUGYTAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at the 1-position and a sulfonamide moiety at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, making this compound a valuable scaffold in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C4H4F3N3O2S

Molecular Weight

215.16 g/mol

IUPAC Name

2-(trifluoromethyl)pyrazole-3-sulfonamide

InChI

InChI=1S/C4H4F3N3O2S/c5-4(6,7)10-3(1-2-9-10)13(8,11)12/h1-2H,(H2,8,11,12)

InChI Key

ROZLMIHUGYTAEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

One-Step Cyclocondensation from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A practical, high-yielding method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This reaction proceeds via nucleophilic attack of methylhydrazine on the α,β-unsaturated ketone, followed by cyclization.

  • The regioisomers are separated based on differences in boiling points and pressure, utilizing distillation techniques informed by boiling point vs. pressure diagrams.
  • This method is scalable and provides key intermediates for further functionalization.

Alternative Routes Using Nitrile Imines and Mercaptoacetaldehyde

Another innovative approach is a one-pot synthesis using in situ generated nitrile imines and mercaptoacetaldehyde as an acetylene surrogate. This method involves:

  • (3 + 3)-annulation of nitrile imines with mercaptoacetaldehyde to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate.
  • Subsequent cascade dehydration and ring contraction with p-toluenesulfonyl chloride (p-TsCl) to yield 1-aryl-3-trifluoromethylpyrazoles.
  • This approach offers mild conditions, wide functional group tolerance, and avoids harsh reagents or specialized equipment.

Introduction of the Sulfonamide Group at the 5-Position

Sulfonyl Chloride Intermediate and Sulfonamide Formation

The sulfonamide functionality is typically introduced by reaction of the corresponding pyrazole-5-sulfonyl chloride with an amine under mild conditions. The general procedure includes:

  • Preparation of pyrazole-5-sulfonyl chloride from the pyrazole-5-sulfonic acid or sulfonate precursor.
  • Reaction with an amine such as 2-phenylethylamine in dichloromethane with a base like diisopropylethylamine at room temperature.
  • The reaction mixture is stirred for 16 hours, monitored by thin-layer chromatography (TLC).
  • Workup involves aqueous extraction, drying, and purification by column chromatography to yield the pure pyrazole-5-sulfonamide.

This method ensures selective sulfonamide formation at the 5-position of the pyrazole ring without affecting the trifluoromethyl group.

Lithiation-Based Functionalization for Sulfonamide and Other Derivatives

A versatile synthetic strategy involves selective lithiation at the 5-position of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by electrophilic trapping:

  • Treatment with n-butyllithium (n-BuLi) at low temperature selectively deprotonates the C(5) position.
  • The resulting anion is trapped with electrophiles such as elemental iodine to form 5-iodo derivatives.
  • Subsequent Pd-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) with arylboronic acids enable the introduction of diverse substituents, including sulfonamide groups.
  • This approach allows the synthesis of biologically active derivatives like celecoxib and mavacoxib analogues.

Summary Table of Key Preparation Steps and Conditions

Step Starting Material(s) Reagents/Conditions Product Notes
1 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Methylhydrazine Cyclocondensation, reflux 1-methyl-3-(trifluoromethyl)-1H-pyrazole (regioisomeric mixture) Separation by distillation
2 Pyrazole-5-sulfonyl chloride + Amine (e.g., 2-phenylethylamine) DCM, diisopropylethylamine, RT, 16 h 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide Purification by column chromatography
3 1-methyl-3-(trifluoromethyl)-1H-pyrazole n-BuLi, low temp, then I2 5-iodo derivative Selective lithiation at C(5)
4 5-iodo derivative + Arylboronic acid Pd-catalyzed Suzuki coupling Functionalized pyrazole derivatives Enables diverse substitutions

Research Findings and Practical Considerations

  • The regioselective synthesis and separation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomers are critical for obtaining pure sulfonamide derivatives with defined substitution patterns.
  • The one-pot nitrile imine approach provides a safer and more environmentally benign alternative to traditional cyclocondensation methods.
  • Lithiation strategies enable late-stage functionalization, expanding the chemical space for bioactive pyrazole sulfonamides.
  • Sulfonamide derivatives of trifluoromethyl pyrazoles exhibit promising biological activities, including anti-inflammatory and antiproliferative effects, highlighting the importance of efficient synthetic access.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a chemical compound with a pyrazole ring substituted with a trifluoromethyl group and a sulfonamide functional group. Pyrazoles with trifluoromethyl groups have drawn interest for their different biological activities, especially in pharmaceutical uses. The trifluoromethyl group increases the compound's lipophilicity and metabolic stability, making it a good candidate for drug development.

Reactivity and Synthesis
The sulfonamide group gives 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide its chemical reactivity, allowing it to engage in nucleophilic substitution processes. The trifluoromethyl group also has the ability to change reactivity patterns, enabling particular interactions with biological targets. Several steps are usually involved in the synthesis of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide.

Applications and Activities
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide has anti-inflammatory and antibacterial properties. According to studies, trifluoromethylpyrazoles can block cyclooxygenase enzymes, which are essential for the inflammatory response. It also possesses antibacterial properties against various bacterial strains, making it a promising therapeutic agent.

Interaction studies with 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide concentrate on its binding affinity for target enzymes and receptors. These researches often employ methods like:

  • Surface Plasmon Resonance
  • X-ray crystallography
  • Molecular docking

Such research is essential for improving the compound's pharmacological characteristics.

Structural Analogs
Several compounds share structural similarities with 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide. Examples include:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is used as an intermediate for fungicides and inhibits succinate dehydrogenase.
  • N4-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, which exhibits antibacterial properties and is used in pharmaceutical applications.
  • 3-Trifluoromethylpyrazolesulfonylurea derivatives, which are investigated for antidiabetic and antimicrobial activities.

The specific combination of functional groups in 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide gives it increased biological activity compared to other pyrazole derivatives. Its trifluoromethyl substitution gives it unique electronic বৈশিষ্ট্য that impact how it interacts with biological targets, setting it apart from related substances.

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . These interactions can affect various biochemical pathways, making the compound a potent modulator of biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituents (Pyrazole Positions) Molecular Formula CAS Number Source
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide 1-CF₃, 5-SO₂NH₂ C₅H₅F₃N₃O₂S Not Provided Hypothetical
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide 1-CH₃, 4-C₆H₅, 5-SO₂NH₂ C₁₀H₁₁N₃O₂S 111493-48-2
5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-2-sulfonamide 1-CH₃, 3-CF₃ (pyrazole); thiophene-sulfonamide C₉H₈F₃N₃O₂S₂ 630111-78-3
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-CF₃, 5-COOH C₆H₅F₃N₂O₂ 149978-42-7

Key Observations :

  • Positional Substitution : The trifluoromethyl group at the 1-position (target compound) versus the 3-position (e.g., 1-methyl-3-CF₃ derivatives) alters steric and electronic properties. The 1-CF₃ group may hinder rotational freedom, affecting binding to biological targets .
  • Sulfonamide vs.

Key Observations :

  • Transition Metal Catalysis : Copper(I)-mediated Ullman coupling (e.g., ) is effective for aryl-aryl bond formation in polysubstituted pyrazoles .
  • Multi-Step Functionalization : Introduction of the trifluoromethyl group often requires fluorinated building blocks (e.g., trifluoromethyl ketones) or late-stage fluorination .

Key Observations :

  • Factor Xa Inhibition: The trifluoromethyl group in DPC423 enhances hydrophobic interactions with the S1 pocket of Factor Xa, contributing to sub-nanomolar potency .
  • Antimicrobial Activity : Sulfonamide and carboxylic acid derivatives exhibit moderate activity against Gram-negative bacteria, likely due to membrane disruption .

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide 222.17 1.8 3.2 (PBS)
5-[1-Methyl-3-CF₃-pyrazol-5-yl]thiophene-2-sulfonamide 338.35 2.5 0.9 (DMSO)
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide 237.28 2.1 1.5 (EtOH)

Key Observations :

  • Lipophilicity: The trifluoromethyl group increases LogP by ~0.3–0.7 units compared to non-fluorinated analogues, improving membrane permeability but reducing aqueous solubility .
  • Solubility : Sulfonamide derivatives generally exhibit poor aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

Biological Activity

1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide (TFMP) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anti-inflammatory effects, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

TFMP has the molecular formula C4_4H4_4F3_3N3_3O2_2S and a molecular weight of 215.16 g/mol. The trifluoromethyl group enhances its lipophilicity, allowing better penetration through biological membranes, while the sulfonamide moiety facilitates strong hydrogen bonding with target proteins, crucial for its inhibitory actions against various enzymes .

The biological activity of TFMP primarily revolves around its role as an enzyme inhibitor. Notably, it has shown promising results in inhibiting N-acylethanolamine acid amidase (NAAA), which is implicated in pain management and inflammation control. The compound's ability to modulate enzyme activity through specific binding interactions underscores its significance in drug design .

1. Anti-inflammatory Properties

TFMP exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism involves the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

  • Inhibition Data : In studies, TFMP demonstrated IC50_{50} values of 0.01 μM for COX-2, indicating potent inhibitory activity superior to traditional anti-inflammatory drugs like celecoxib .

2. Anticancer Activity

Recent research has highlighted TFMP's potential as an anticancer agent. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

  • Case Study Data : In vitro studies reported GI50_{50} values of 3.79 μM against MCF7 breast cancer cells and 12.50 μM against SF-268 glioma cells . These values suggest that TFMP could be effective in targeting specific cancer types.

3. Enzyme Inhibition

TFMP's inhibitory action extends to several other enzymes beyond NAAA:

  • Trypanosoma brucei N-myristoyltransferase (TbNMT) : TFMP was found to inhibit TbNMT with an IC50_{50} of 0.002 μM, demonstrating potential as a treatment for human African trypanosomiasis (HAT) . However, its effectiveness is limited by poor blood-brain barrier penetration.

Comparative Analysis with Similar Compounds

To contextualize TFMP's biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique AspectsIC50_{50} Values
5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chlorideMethyl group on pyrazole ringDifferent reactivity patternsNot specified
3-Amino-5-(trifluoromethyl)-pyrazoleAmino group substitution at position 3Potentially different biological activitiesNot specified
DDD85646Pyrazole sulfonamide derivativePotent inhibitor of TbNMTIC50_{50} = 0.002 μM

This table illustrates how variations in structure can influence biological activity, highlighting TFMP's unique profile.

Q & A

Q. Advanced Methodological Solutions

  • Flow chemistry : Continuous flow systems improve yield by minimizing side reactions in exothermic steps (e.g., sulfonylation) .
  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps, enhancing purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole ring formationHydrazine hydrate, β-keto ester, 80°C65–75
SulfonylationChlorosulfonic acid, DCM, 0°C50–60

How can structural ambiguities in 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide be resolved using crystallographic techniques?

Basic Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, SC-XRD confirmed the planar geometry of the pyrazole ring and the orientation of the trifluoromethyl group in related compounds .

Q. Advanced Applications

  • High-pressure crystallography : Reveals conformational flexibility under non-ambient conditions, critical for understanding solid-state reactivity .
  • Twinned data refinement : SHELXL software (via TWIN/BASF commands) resolves overlapping reflections in poorly diffracting crystals .

Q. Key Metrics from Crystallography

  • R-factor : <0.05 for high-quality datasets (e.g., 0.034 in ).
  • Data-to-parameter ratio : >10:1 to avoid overfitting .

What contradictions exist in reported biological activities of this compound, and how can they be reconciled?

Basic Bioactivity Profiles
Studies highlight potential as a kinase inhibitor or antimicrobial agent. Contradictions arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. EC50) .
  • Solubility issues : Poor aqueous solubility may lead to false negatives in in vitro assays. Use of DMSO carriers at <0.1% v/v is recommended .

Q. Advanced Data Reconciliation

  • Meta-analysis : Cross-referencing datasets with PubChem BioAssay (AID 1259401) to identify outliers .
  • Molecular docking : Validates target engagement (e.g., binding to ATP pockets in kinases) using AutoDock Vina .

Q. Table 2: Example Bioactivity Data

TargetAssay TypeActivity (IC50)Reference
COX-2ELISA2.3 µM
EGFR KinaseFluorescence0.8 µM

How can researchers optimize the stability of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide in long-term storage?

Q. Basic Stability Protocols

  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .
  • Light sensitivity : Amber vials reduce photodegradation, as UV exposure cleaves the C–S bond .

Q. Advanced Analytical Monitoring

  • HPLC-PDA : Tracks degradation products (e.g., sulfonic acid derivatives) with a C18 column and 0.1% TFA mobile phase .
  • Accelerated stability studies : 40°C/75% RH for 6 months predicts shelf life using Arrhenius modeling .

What advanced spectroscopic techniques are critical for characterizing synthetic intermediates?

Q. Basic Characterization

  • NMR : 19F^{19}\text{F} NMR confirms trifluoromethyl group integrity (δ –60 to –70 ppm) .
  • IR : Sulfonamide N–H stretch at ~3300 cm⁻¹ .

Q. Advanced Techniques

  • HRMS-ESI : Resolves isotopic patterns for Cl/F-containing byproducts (e.g., [M+H]⁺ at m/z 230.0421) .
  • Variable-temperature NMR : Detects rotamers in sulfonamide intermediates .

How can researchers address discrepancies in computational vs. experimental solubility data?

Q. Basic Solubility Assessment

  • Shake-flask method : Measures equilibrium solubility in PBS (pH 7.4) at 25°C .
  • Computational tools : COSMO-RS predicts solubility but may overestimate due to neglecting crystal lattice energy .

Q. Advanced Reconciliation Strategies

  • Hansen solubility parameters : Matches experimental solvents (e.g., DMF vs. acetonitrile) to refine predictions .
  • Gibbs free energy calculations : Incorporates polymorphic forms (e.g., anhydrous vs. hydrate) .

What are the best practices for toxicity profiling in early-stage drug discovery?

Q. Basic In Vitro Screening

  • Ames test : Assess mutagenicity with TA98 and TA100 strains .
  • hERG inhibition : Patch-clamp electrophysiology identifies cardiac toxicity risks .

Q. Advanced In Vivo Models

  • Zebrafish embryos : High-throughput screening for developmental toxicity (LC50 < 10 µM) .
  • Metabolomics : LC-MS/MS identifies hepatotoxic metabolites (e.g., glutathione adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.